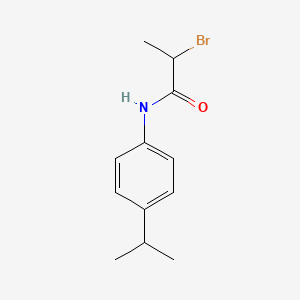

2-Bromo-N-(4-isopropylphenyl)propanamide

Description

Contextualization of 2-Bromo-N-(4-isopropylphenyl)propanamide within Amide Chemistry

2-Bromo-N-(4-isopropylphenyl)propanamide is a specific molecule within the broader family of N-substituted propanamides. Its structure is defined by a propanamide backbone, featuring a bromine atom at the second carbon position (the α-carbon) and a 4-isopropylphenyl group attached to the amide nitrogen. This particular arrangement of functional groups—an α-bromo amide linked to a substituted aromatic ring—positions it as a potentially valuable intermediate in organic synthesis.

The synthesis of such a compound would typically proceed via a standard amide coupling reaction, for instance, the reaction of a 2-bromopropanoyl halide with 4-isopropylaniline. mdpi.com The chemical properties of 2-Bromo-N-(4-isopropylphenyl)propanamide are dictated by the interplay of its constituent parts. The amide linkage provides structural rigidity and potential for hydrogen bonding. The isopropylphenyl group adds lipophilicity, while the bromine atom at the α-position acts as a reactive site and a leaving group, making the compound a useful building block for further chemical transformations.

Table 1: Physicochemical Properties of 2-Bromo-N-(4-isopropylphenyl)propanamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BrNO |

| Molecular Weight | 270.17 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and methanol |

| Key Structural Features | Propanamide core, α-bromine, N-(4-isopropylphenyl) group |

Note: Data is compiled from analogous compounds and general chemical principles.

Significance of Brominated Organic Compounds in Synthetic Methodology

Bromination is a cornerstone transformation in organic synthesis, involving the introduction of one or more bromine atoms into an organic molecule. nih.govacs.orgbohrium.com The resulting bromo-organic compounds are of immense importance, serving as versatile intermediates and key components in a wide array of products, including pharmaceuticals, agrochemicals, and flame-retardants. acs.org The utility of bromine in synthesis stems from its ability to be introduced into molecules through various mechanisms, such as electrophilic addition to alkenes and electrophilic substitution on aromatic rings. acs.orgyoutube.com

The carbon-bromine bond has a moderate bond strength and good polarizability, making bromine an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the subsequent introduction of a wide range of other functional groups. Furthermore, organobromine compounds are crucial precursors for forming carbon-carbon bonds via organometallic coupling reactions. While molecular bromine (Br₂) is a powerful and traditional brominating agent, its hazardous nature has spurred the development of numerous alternative and safer bromine carriers and reagents for synthetic chemistry. nih.govacs.orgacs.org These reagents are employed in a multitude of organic transformations, including bromination, oxidation, cyclization, and rearrangement reactions, highlighting the central role of brominated compounds in modern synthetic strategies. nih.govacs.org

Overview of the Research Landscape for Halogenated Propanamide Scaffolds

Halogenated propanamide scaffolds are a subject of significant interest in medicinal chemistry due to the profound effects that halogen atoms can have on a molecule's biological activity. researchgate.net The introduction of halogens like bromine or chlorine can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netontosight.ai

Research into this area has yielded promising results, particularly in the field of pain management. For example, extensive studies have been conducted on 2-(halogenated phenyl) propanamide analogs as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for developing new analgesics. researchgate.netnih.gov Structure-activity relationship (SAR) analyses of these compounds have provided valuable insights into how the type and position of halogen substituents on the phenyl ring influence their antagonist activity. researchgate.netnih.gov The growing number of halogen-containing drugs approved by regulatory bodies like the FDA underscores the increasing importance of halogenation as a strategic tool in drug design and development. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-propan-2-ylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-8(2)10-4-6-11(7-5-10)14-12(15)9(3)13/h4-9H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXCRBPUWQANNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 2 Bromo N 4 Isopropylphenyl Propanamide

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the alpha position to the carbonyl group in 2-bromo-N-(4-isopropylphenyl)propanamide renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to the chemical transformations of this compound, allowing for the introduction of a variety of functional groups.

Amination Reactions and Formation of N-Alkyl/Aryl Amide Derivatives

The displacement of the bromine atom by amine nucleophiles is a key reaction of α-bromo amides, leading to the formation of α-amino amides. These products are valuable building blocks in medicinal chemistry due to their prevalence in biologically active molecules. The reaction of 2-bromo-N-(4-isopropylphenyl)propanamide with various primary and secondary amines yields the corresponding N-substituted glycine (B1666218) anilide derivatives.

The stereochemical outcome of these reactions can be influenced by the reaction conditions. For instance, in related α-bromo amides, the use of soluble silver salts (Ag+) tends to promote inversion of configuration at the stereocenter, while solid silver oxide (Ag2O) can lead to retention of configuration. datapdf.com This suggests that by carefully selecting the reagents and conditions, a degree of stereocontrol can be achieved in the amination of 2-bromo-N-(4-isopropylphenyl)propanamide.

Below is a table summarizing representative amination reactions on α-bromo amides:

| Nucleophile | Reagent/Condition | Product | Stereochemical Outcome |

| Primary Amine | Base | α-(Alkylamino)-N-arylpropanamide | Mixture of stereoisomers |

| Secondary Amine | Ag+ | α-(Dialkylamino)-N-arylpropanamide | Predominantly inversion |

| Tertiary Amine | Ag2O | α-(Trialkylammonio)-N-arylpropanamide | Predominantly retention |

Thiylation and Other Heteroatom Nucleophilic Displacements

Beyond amines, a range of other heteroatom nucleophiles can displace the bromine atom in 2-bromo-N-(4-isopropylphenyl)propanamide. Thiols, for example, can react to form α-thioether derivatives. These reactions are often carried out in the presence of a base to deprotonate the thiol, generating a more potent thiolate nucleophile.

Other heteroatom nucleophiles such as alcohols and carboxylates can also be employed, leading to the formation of α-alkoxy and α-acyloxy amides, respectively. Similar to amination reactions, the choice of reagents and reaction conditions can influence the efficiency and stereoselectivity of these transformations. The use of silver salts has also been shown to promote the substitution of bromine with oxygen-based nucleophiles in other α-bromo amides. nih.gov

Stereochemical Outcomes of α-Bromine Substitution

The stereochemical outcome of nucleophilic substitution at the α-carbon of 2-bromo-N-(4-isopropylphenyl)propanamide is a critical aspect of its reactivity, particularly when the starting material is enantiomerically enriched. The reaction can proceed through different mechanisms, such as SN1 or SN2, which have distinct stereochemical consequences.

For α-bromo amides in general, the stereoselectivity of the substitution is highly dependent on the nature of the nucleophile, the solvent, and the presence of any additives or catalysts. datapdf.com As mentioned earlier, silver ions can play a significant role in directing the stereochemistry. Soluble Ag+ can coordinate to the bromine atom, facilitating its departure and favoring an SN2-like pathway with inversion of configuration. datapdf.com In contrast, solid Ag2O is thought to promote a pathway that leads to retention of configuration, possibly through a more complex mechanism involving the silver oxide surface. datapdf.com

A reaction is stereoselective when it preferentially forms one stereoisomer over another. masterorganicchemistry.com In the context of 2-bromo-N-(4-isopropylphenyl)propanamide, this means that the reaction of an enantiomerically pure starting material could yield a product that is also enantiomerically enriched. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comkhanacademy.org For example, an SN2 reaction is stereospecific because a specific enantiomer of the reactant will always give a specific enantiomer of the product (with inverted configuration).

Reduction Chemistry of the Propanamide Backbone

The propanamide backbone of 2-bromo-N-(4-isopropylphenyl)propanamide also offers sites for chemical modification, particularly through reduction reactions. These transformations can target either the bromine atom or the amide functional group.

Selective Reduction of the Bromine Atom

The selective removal of the bromine atom, a process known as dehalogenation, can be achieved using various reducing agents. This transformation converts 2-bromo-N-(4-isopropylphenyl)propanamide into N-(4-isopropylphenyl)propanamide. Common methods for the reduction of α-halo carbonyl compounds include catalytic hydrogenation, using a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source, or the use of metal hydrides like sodium borohydride (B1222165) (NaBH4) under specific conditions.

The chemoselectivity of this reduction is important, as the amide group can also be susceptible to reduction under certain conditions. Therefore, mild reducing agents and carefully controlled reaction conditions are typically employed to achieve the selective removal of the bromine atom without affecting the amide functionality.

Amide Reduction to Corresponding Amine Derivatives

The reduction of the amide group in 2-bromo-N-(4-isopropylphenyl)propanamide to the corresponding amine, N-(4-isopropylphenyl)propan-1-amine, is a more challenging transformation that typically requires powerful reducing agents. organic-chemistry.org Lithium aluminum hydride (LiAlH4) is a commonly used reagent for this purpose. acs.org The reaction involves the conversion of the carbonyl group of the amide into a methylene (B1212753) group (CH2).

It is important to note that the bromine atom is also likely to be reduced under these strong reducing conditions, leading to the formation of N-(4-isopropylphenyl)propan-1-amine as the final product. The choice of reducing agent and reaction conditions can be tailored to achieve the desired outcome, whether it is the selective reduction of the bromine atom or the complete reduction of the amide group. organic-chemistry.org

Oxidative Transformations Involving the Propanamide and Phenyl Moieties

Detailed studies on the oxidative transformations specifically targeting the propanamide and phenyl moieties of 2-Bromo-N-(4-isopropylphenyl)propanamide are not extensively documented. In principle, the propanamide group could undergo oxidation under harsh conditions, potentially leading to cleavage of the amide bond or modification of the alkyl chain. The phenyl ring, activated by the electron-donating isopropyl group, could be susceptible to oxidation, potentially forming phenolic or quinone-like structures, though such reactions would likely require potent oxidizing agents. The isopropyl group itself is a site susceptible to oxidation, which could lead to the formation of a secondary alcohol or a ketone at the benzylic position.

Cross-Coupling Reactions Mediated by the Bromine Atom

The presence of a bromine atom on the α-carbon of the propanamide structure suggests that 2-Bromo-N-(4-isopropylphenyl)propanamide can serve as an electrophile in various cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki, Sonogashira, and Heck Couplings for C-C Bond Formation

While no specific examples of Suzuki, Sonogashira, or Heck couplings with 2-Bromo-N-(4-isopropylphenyl)propanamide have been found in the public domain, the general mechanisms of these reactions are well-established for similar α-bromo amides.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of 2-Bromo-N-(4-isopropylphenyl)propanamide with an organoboron compound (e.g., a boronic acid or ester). This would result in the formation of a new carbon-carbon bond at the α-position of the propanamide, replacing the bromine atom with the organic group from the organoboron reagent. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Sonogashira Coupling: The Sonogashira coupling would facilitate the formation of a carbon-carbon bond between the α-carbon of the propanamide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Heck Coupling: In a Heck reaction, 2-Bromo-N-(4-isopropylphenyl)propanamide would react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This would involve the addition of the propanamide moiety across the double bond of the alkene.

Representative Data for Analogous Suzuki Coupling of α-Bromo Amides

| Entry | α-Bromo Amide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | N-Phenyl-2-bromoacetamide | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 85 |

| 2 | N-Benzyl-2-bromopropanamide | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 92 |

| 3 | N,N-Diethyl-2-bromoacetamide | 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 78 |

This table is illustrative and based on general knowledge of Suzuki couplings of similar compounds, not specific experimental data for 2-Bromo-N-(4-isopropylphenyl)propanamide.

Buchwald-Hartwig Amination and Other C-N Bond Formations

The formation of carbon-nitrogen bonds at the α-position of 2-Bromo-N-(4-isopropylphenyl)propanamide can be envisioned through reactions like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve the reaction of the α-bromo amide with a primary or secondary amine in the presence of a strong base. This would lead to the synthesis of α-amino acid amide derivatives. Other C-N bond-forming reactions, such as the Ullmann condensation, which typically uses a copper catalyst, could also be applicable, although they often require harsher reaction conditions.

Influence of the 4-Isopropylphenyl Substituent on Reaction Kinetics and Selectivity

The 4-isopropylphenyl group is expected to exert both electronic and steric effects on the reactivity of 2-Bromo-N-(4-isopropylphenyl)propanamide.

Electronic Effects: The isopropyl group is an electron-donating group due to hyperconjugation and induction. This increases the electron density on the phenyl ring, which can influence the electronic environment of the amide nitrogen. However, its effect on the reactivity of the α-bromo position in the propanamide chain is likely to be modest due to the distance and the intervening amide linkage. The electronic nature of this substituent can be quantified by its Hammett parameter (σ). The para-isopropyl group has a negative Hammett σₚ value, indicating its electron-donating nature.

Without specific kinetic data or comparative studies for 2-Bromo-N-(4-isopropylphenyl)propanamide, a quantitative assessment of these effects remains speculative.

Theoretical and Computational Investigations of 2 Bromo N 4 Isopropylphenyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer profound insights into the molecular structure and electronic properties of 2-Bromo-N-(4-isopropylphenyl)propanamide. These ab initio and density functional theory (DFT) methods allow for the precise modeling of the molecule's behavior at the atomic level.

The electronic structure of a molecule governs its chemical behavior. For 2-Bromo-N-(4-isopropylphenyl)propanamide, understanding the distribution of electrons is key to predicting its reactivity. A fundamental approach to this is the Frontier Molecular Orbital (FMO) theory, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting areas susceptible to electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For 2-Bromo-N-(4-isopropylphenyl)propanamide, the HOMO is expected to be localized primarily on the electron-rich 4-isopropylphenyl ring and the amide nitrogen, while the LUMO is likely centered around the electrophilic carbon atom attached to the bromine and the carbonyl group.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-Bromo-N-(4-isopropylphenyl)propanamide

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.netmdpi.com The MEP map displays regions of varying electrostatic potential on the molecule's surface. These regions are color-coded, typically with red indicating areas of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

In the case of 2-Bromo-N-(4-isopropylphenyl)propanamide, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen and a positive potential (blue) near the amide hydrogen and the carbon atom bonded to the bromine. This visual representation provides a clear guide to the molecule's reactive sites and intermolecular interaction preferences.

The three-dimensional structure of 2-Bromo-N-(4-isopropylphenyl)propanamide is not static; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. By calculating the potential energy surface as a function of specific dihedral angles (torsional angles), the most stable (lowest energy) conformations can be identified.

Key rotatable bonds in 2-Bromo-N-(4-isopropylphenyl)propanamide include the bond between the phenyl ring and the nitrogen atom, and the bond between the carbonyl carbon and the adjacent chiral carbon. Understanding the energy barriers to rotation around these bonds is crucial, as the molecule's conformation can significantly influence its biological activity and physical properties.

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding and interactions. It provides a detailed description of the electron density distribution in terms of localized bonds and lone pairs. NBO analysis can quantify the strength of intramolecular hydrogen bonds and other non-covalent interactions that contribute to the stability of certain conformations.

For 2-Bromo-N-(4-isopropylphenyl)propanamide, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair to the antibonding orbital of the carbonyl group (n -> π*), which stabilizes the amide linkage.

Molecular Dynamics Simulations and Ligand-Target Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time and interacts with its environment, such as a biological target.

Molecular dynamics simulations can be employed to explore the potential binding modes of 2-Bromo-N-(4-isopropylphenyl)propanamide with hypothetical protein targets. These simulations model the physical movements of atoms and molecules over time, governed by a force field that describes the potential energy of the system.

The general principles of such an investigation would involve:

Docking: Initially, the compound would be computationally "docked" into the active site of a chosen hypothetical target protein to predict its preferred binding orientation.

System Setup: The protein-ligand complex would be placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: The MD simulation would then be run for a sufficient duration (nanoseconds to microseconds) to observe the dynamic behavior of the ligand within the binding site.

This approach allows for a detailed, atomistic understanding of how 2-Bromo-N-(4-isopropylphenyl)propanamide might interact with a biological receptor, providing valuable insights for rational drug design and development.

Dynamics of Intermolecular Recognition and Complex Formation

The intermolecular recognition and subsequent complex formation involving 2-Bromo-N-(4-isopropylphenyl)propanamide are governed by a sophisticated interplay of non-covalent interactions. Computational studies on analogous aromatic amide systems reveal that the dynamics of these processes are primarily dictated by a combination of hydrogen bonding, stacking interactions, and electrostatic forces. acs.orgacs.org

Molecular dynamics (MD) simulations on related N-aryl amides have shown that the initial stages of recognition are often driven by long-range electrostatic interactions. sciencepg.com The electron-rich aromatic ring of the 4-isopropylphenyl group and the electronegative oxygen and bromine atoms of the propanamide moiety create a distinct electrostatic potential surface. This surface guides the orientation of interacting molecules, facilitating a pre-organized state that precedes the final complex formation.

The primary forces stabilizing the resulting complex are hydrogen bonds and π-π stacking. The amide group (-NH-C=O) is a potent hydrogen bond donor (the N-H group) and acceptor (the C=O group). In the solid state, and likely in solution, intermolecular N-H···O=C hydrogen bonds are expected to be a dominant feature, leading to the formation of dimeric or polymeric chains. nih.gov

Furthermore, the isopropyl-substituted phenyl ring plays a crucial role through aromatic-aromatic (π-π) interactions. These interactions, driven by dispersion forces, contribute significantly to the stability of molecular aggregates. acs.org The binding energy in such aromatic-amide interactions can be substantial, with computational studies on model systems like benzene-formamide complexes indicating binding energies of up to 4.0 kcal/mol. acs.org The formation of these complexes is an energetically favorable process, largely driven by these extensive inter-strand aromatic interactions. acs.org

The dynamics of complex formation are also influenced by the conformational flexibility of the molecule. The torsional angle between the phenyl ring and the amide plane is a key variable. The interplay between steric hindrance from the bromine atom and the isopropyl group, and the electronic effects of these substituents, will influence the preferred conformation and, consequently, the geometry of the intermolecular interactions.

Table 1: Key Intermolecular Interactions in 2-Bromo-N-(4-isopropylphenyl)propanamide Aggregation

| Interaction Type | Participating Moieties | Driving Force | Estimated Contribution |

| Hydrogen Bonding | Amide N-H and Carbonyl O | Electrostatics | High |

| π-π Stacking | Isopropylphenyl rings | Dispersion | Moderate to High |

| Dipole-Dipole | Amide groups | Electrostatics | Moderate |

| Halogen Bonding | Bromine atom and an electronegative atom (e.g., Oxygen) | Electrostatics/Dispersion | Low to Moderate |

Structure-Activity Relationship (SAR) Studies for Related N-Substituted Propanamide Systems

While specific SAR studies on 2-Bromo-N-(4-isopropylphenyl)propanamide are not extensively documented, a wealth of information from related N-substituted propanamide and benzamide (B126) systems allows for the extrapolation of key structure-activity relationships. nih.gov These studies are fundamental in understanding how structural modifications influence the chemical reactivity and potential biological activity of this class of compounds.

Correlation of Molecular Descriptors with Observed Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies on analogous aromatic amide series have successfully correlated molecular descriptors with various measures of reactivity and biological activity. nih.govnih.gov These descriptors, which quantify different aspects of the molecular structure, can be broadly categorized into electronic, steric, and lipophilic parameters.

Electronic Descriptors: The reactivity of N-substituted propanamides is heavily influenced by the electronic nature of the substituents on the aromatic ring. Descriptors such as Hammett constants (σ), atomic charges, and molecular electrostatic potential are often used to quantify these effects. libretexts.orgacs.org For instance, the presence of the electron-donating isopropyl group at the para position of the phenyl ring in 2-Bromo-N-(4-isopropylphenyl)propanamide increases the electron density of the ring, which can affect its susceptibility to electrophilic attack and modulate the properties of the amide bond. The electronegative bromine atom on the propanamide chain, conversely, acts as an electron-withdrawing group, influencing the reactivity of the adjacent carbonyl group.

Steric and Topological Descriptors: The size and shape of the molecule, as well as its constituent groups, play a critical role in its interactions with other molecules. Steric parameters like Taft steric parameters (Es) and topological indices such as molecular connectivity indices and Kier's shape index have been shown to correlate with the activity of substituted benzamides. nih.gov In the case of 2-Bromo-N-(4-isopropylphenyl)propanamide, the bulky isopropyl group and the bromine atom will impose significant steric constraints, influencing its ability to fit into specific binding sites or adopt certain reactive conformations.

Lipophilic Descriptors: The lipophilicity of a molecule, commonly quantified by the logarithm of the octanol-water partition coefficient (logP), is crucial for its pharmacokinetic and pharmacodynamic properties. The isopropyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes but may also affect its solubility.

Table 2: Relevant Molecular Descriptors and Their Predicted Influence on the Reactivity of 2-Bromo-N-(4-isopropylphenyl)propanamide

| Descriptor Category | Specific Descriptor | Influenced Structural Feature | Predicted Effect on Reactivity/Interaction |

| Electronic | Hammett Constant (σ) of isopropyl group | Phenyl ring electron density | Increases nucleophilicity of the ring |

| Electronic | Atomic charge on carbonyl oxygen | Amide bond polarity | Affects hydrogen bond acceptor strength |

| Steric | van der Waals volume of isopropyl group | Overall molecular size | May hinder binding to sterically constrained sites |

| Lipophilic | LogP | Overall polarity | High lipophilicity, affecting solubility and membrane permeability |

Computational Design of Novel Derivatives with Tailored Chemical Behavior

The principles derived from SAR and QSAR studies provide a robust framework for the computational design of novel derivatives of 2-Bromo-N-(4-isopropylphenyl)propanamide with specific, tailored chemical behaviors. By systematically modifying the parent structure in silico and calculating the resulting changes in key molecular descriptors, researchers can prioritize the synthesis of compounds with a higher probability of desired properties.

For example, if the goal is to enhance the hydrogen bonding capability of the molecule, computational models can be used to explore the effects of introducing additional hydrogen bond donor or acceptor groups on the phenyl ring. The impact of these modifications on the molecule's electrostatic potential surface can be visualized and quantified to guide the design process.

Similarly, if the objective is to modulate the molecule's lipophilicity to improve its solubility profile, the isopropyl group could be computationally replaced with other alkyl groups or more polar moieties. The resulting changes in the calculated logP would provide a direct measure of the success of this strategy.

The design process often involves the creation of a virtual library of derivatives, which are then screened computationally. This screening can involve docking simulations to predict binding affinities to a target protein, or QSAR models to predict a specific activity. For instance, in the design of novel enzyme inhibitors based on a carboxamide scaffold, 3D-QSAR models have been effectively used to guide the modification of substituents to enhance inhibitory potency. researchgate.net This approach allows for the rational exploration of chemical space and the efficient identification of promising candidates for synthesis and experimental testing.

Research Applications in Chemical Synthesis and Functional Material Design Excluding Direct Biological Activity

Utilization as a Versatile Synthetic Intermediate

Based on the general reactivity of α-bromo amides, 2-Bromo-N-(4-isopropylphenyl)propanamide is anticipated to be a useful intermediate in organic synthesis. The key reactive site is the carbon atom bearing the bromine, which is susceptible to attack by a wide range of nucleophiles.

While no specific examples of its use are documented, compounds with this structural motif can participate in reactions such as Gabriel synthesis, Williamson ether synthesis (with alkoxides), and the formation of carbon-carbon bonds with organometallic reagents. These reactions could, in principle, lead to the formation of more intricate molecular frameworks.

The N-(4-isopropylphenyl)propanamide portion of the molecule could be incorporated into larger polymer chains or functional materials. The isopropyl group provides a bulky, lipophilic character that could influence the physical properties of such materials. However, no literature currently describes its use for this purpose.

Application in Probing Molecular Mechanisms and Enzyme Systems

The electrophilic nature of the α-bromo group suggests potential applications in the study of biological systems, specifically in the design of molecular probes.

Alpha-halo amides are known to act as irreversible inhibitors for certain enzymes, particularly those with a nucleophilic residue (like cysteine or histidine) in their active site. The 4-isopropylphenyl group could serve as a recognition element for the enzyme's binding pocket. Without experimental data, its efficacy and selectivity as an enzyme inhibitor are unknown.

Should this compound show affinity for a particular protein, it could be used as a starting point for developing probes to study binding interactions. The bromine atom could be replaced with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to facilitate such studies. Again, this remains a theoretical application without supporting research.

Development of Novel N-Substituted Propanamide Derivatives for Chemical Research

The synthesis of 2-Bromo-N-(4-isopropylphenyl)propanamide provides a scaffold that can be further elaborated. The bromine atom can be displaced by various nucleophiles to create a library of N-(4-isopropylphenyl)propanamide derivatives with diverse functionalities. These new compounds could then be screened for various chemical or biological properties.

Exploration of Derivatives with Modulated Stereochemistry

The stereochemistry of α-haloamides, such as 2-Bromo-N-(4-isopropylphenyl)propanamide, plays a crucial role in their reactivity and the stereochemical outcome of subsequent reactions. The chiral center at the α-carbon allows for the synthesis of enantiomerically enriched or diastereomerically pure compounds, which are highly valuable in various fields of chemistry.

The preparation of chiral non-racemic α-halo amides can be approached through several synthetic strategies. One common method involves the use of chiral starting materials. For instance, the acyl nucleophilic substitution reaction between a chiral α-chloroester, such as methyl (S)-(-)-2-chloropropionate, and an amine can yield the corresponding optically active α-chloroamide with high chemical and optical purity. nih.gov This approach allows for the transfer of chirality from a readily available starting material to the desired amide structure.

Another strategy involves the use of chiral auxiliaries. Chiral sulfinamides, for example, have been extensively used in the asymmetric synthesis of various nitrogen-containing compounds. nih.govrsc.orgnih.govresearchgate.net Although not directly applied to 2-Bromo-N-(4-isopropylphenyl)propanamide in the reviewed literature, the principles of using chiral auxiliaries to direct stereoselective additions to imines derived from such amides are well-established. These methods offer a pathway to control the stereochemistry of products derived from α-haloamide scaffolds.

The table below illustrates representative examples of stereoselective synthesis applied to compounds analogous to 2-Bromo-N-(4-isopropylphenyl)propanamide, highlighting the reaction conditions and stereochemical outcomes.

| Reactants | Chiral Influence | Product | Diastereomeric/Enantiomeric Excess | Reference |

| Methyl (S)-(-)-2-chloropropionate, Diethylamine | Chiral Substrate | (S)-(+)-N,N-diethyl-2-chloropropionamide | 99% ee | nih.gov |

| Chiral N-sulfinyl imines, Allylmagnesium bromide | Chiral Auxiliary | Homoallylic amines | up to >99% de | nih.gov |

| γ-(N-Arylamino)alkenes, Vinyl bromides | Palladium-catalyzed diastereoselective carboamination | trans-2,3- and cis-2,5-disubstituted pyrrolidines | High diastereoselectivity | nih.gov |

Note: This data is based on analogous compounds and reactions due to the limited specific research on 2-Bromo-N-(4-isopropylphenyl)propanamide.

Synthesis of Analogs for Mechanistic Elucidation of Chemical Reactions

Analogs of 2-Bromo-N-(4-isopropylphenyl)propanamide are valuable tools for investigating the mechanisms of chemical reactions, particularly nucleophilic substitution and elimination reactions. The electronic and steric properties of the N-aryl group and the substituents on the propanamide backbone can be systematically varied to probe their influence on reaction rates and pathways.

Computational studies on related N-arylation reactions, such as the Ullmann-type coupling, have provided insights into the reaction mechanism. nih.gov These studies reveal relationships between the electronic properties of the aryl halide and the activation energy of the rate-limiting step. By synthesizing a series of N-aryl-2-bromopropanamides with different substituents on the aromatic ring, similar mechanistic investigations could be conducted to understand the factors governing their reactivity in various transformations.

The "halogen dance" rearrangement is another mechanistic pathway that can be relevant for haloaromatic compounds under certain basic conditions. wikipedia.org While typically observed with aryl halides, the principles of this rearrangement, which involves the migration of a halogen atom to a more thermodynamically stable position, could be explored with analogs of 2-Bromo-N-(4-isopropylphenyl)propanamide to understand intramolecular halogen transfer processes.

Furthermore, photochemical reactions of N-haloimides have been studied to understand C-H amination mechanisms. iu.edu These studies propose the formation of an electron donor-acceptor complex and a hydrogen atom transfer (HAT) mechanism. Synthesizing analogs of 2-Bromo-N-(4-isopropylphenyl)propanamide with photochemically active groups could enable similar mechanistic explorations of radical-mediated reactions.

The following table presents examples of how analogs of amides and haloamides have been used in mechanistic studies, which could be conceptually applied to 2-Bromo-N-(4-isopropylphenyl)propanamide.

| Compound Class | Reaction Studied | Mechanistic Insight | Reference |

| Substituted Aryl Halides and Lactams | Ullmann-type N-arylation | Correlation between substituent effects and activation energy of the rate-limiting step. | nih.gov |

| N-haloimides | Photochemical C(sp3)–H Amination | Evidence for an electron donor-acceptor complex and a hydrogen atom transfer (HAT) mechanism. | iu.edu |

| γ-(N-Arylamino)alkenes | Palladium-catalyzed Carboamination | Elucidation of reaction pathways leading to unexpected rearranged products. | nih.gov |

Note: This data is based on analogous compounds and reactions due to the limited specific research on 2-Bromo-N-(4-isopropylphenyl)propanamide.

Advanced Analytical Characterization and Methodologies for 2 Bromo N 4 Isopropylphenyl Propanamide

Spectroscopic Techniques for Structural Elucidation

The definitive structure of 2-Bromo-N-(4-isopropylphenyl)propanamide would be established using a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment. This would include multiplets for the aromatic protons on the isopropylphenyl ring, a quartet for the proton on the chiral center adjacent to the bromine atom, a septet for the isopropyl methine proton, a doublet for the isopropyl methyl protons, and a doublet for the methyl group on the propanamide chain. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would confirm the connectivity of the molecule.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms. Signals would be expected for the carbonyl carbon, the aromatic carbons (with varying shifts due to the isopropyl and amide substituents), the chiral carbon bearing the bromine, the isopropyl methine and methyl carbons, and the terminal methyl carbon of the propanamide moiety.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton and carbon signals and confirm the bonding network between adjacent protons and their directly attached carbons, respectively.

Table 1: Predicted ¹H NMR Data for 2-Bromo-N-(4-isopropylphenyl)propanamide

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Isopropyl CH₃ | ~1.2 | Doublet |

| Propanamide CH₃ | ~1.9 | Doublet |

| Isopropyl CH | ~2.9 | Septet |

| CHBr | ~4.6 | Quartet |

| Aromatic CH | ~7.1-7.5 | Multiplets |

| Amide NH | ~8.0-9.0 | Singlet (broad) |

Note: This table is predictive and requires experimental data for verification.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

IR Spectroscopy: Key absorption bands would be expected for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1650-1680 cm⁻¹), and the N-H bend (Amide II band, ~1550 cm⁻¹). C-H stretches from the alkyl and aromatic portions would appear around 2850-3100 cm⁻¹, and the C-Br stretch would be observed in the fingerprint region (typically below 700 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring and other non-polar bonds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is critical for confirming the elemental composition and identifying the fragmentation patterns of a molecule.

Accurate Mass Determination: HRMS would provide a highly accurate mass measurement of the molecular ion ([M]+ or [M+H]+), allowing for the unambiguous determination of the molecular formula (C₁₂H₁₆BrNO). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 Da.

Fragmentation Analysis: Analysis of the fragmentation pattern in the mass spectrum would help to confirm the structure. Expected fragments would include the loss of the bromine atom, cleavage of the amide bond, and fragmentation of the isopropyl group.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities and determining its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of non-volatile organic compounds. A typical method would involve:

Column: A reversed-phase column (e.g., C18) would likely be used.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Detection: A UV detector would monitor the elution, with the detection wavelength set to the absorbance maximum of the aromatic ring. The retention time would be characteristic of the compound under specific conditions, and the peak area percentage would be used to quantify purity.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: This is a generic method and would require optimization for this specific compound.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of 2-Bromo-N-(4-isopropylphenyl)propanamide by GC may be challenging due to its relatively high molecular weight and polarity. However, it could be possible with a high-temperature column and injection port. More commonly, GC analysis would be performed on more volatile derivatives of the compound if required for specific analytical purposes, such as in complex matrix analysis.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a rapid, simple, and highly effective chromatographic technique used extensively in synthetic organic chemistry to monitor the progress of chemical reactions. libretexts.orgresearchgate.net For the synthesis of 2-Bromo-N-(4-isopropylphenyl)propanamide, which typically involves the acylation of 4-isopropylaniline with 2-bromopropanoyl bromide or a related acylating agent, TLC is an indispensable tool.

The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). libretexts.orgchromtech.net.au The separation is based on polarity; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). libretexts.orgchromtech.net.au

Methodology in Practice:

To monitor the formation of 2-Bromo-N-(4-isopropylphenyl)propanamide, small aliquots of the reaction mixture are taken at various time intervals and spotted onto a TLC plate. libretexts.org Alongside the reaction mixture, spots of the starting materials (e.g., 4-isopropylaniline) are also applied as standards. libretexts.org A "co-spot," where the reaction mixture and a starting material are spotted in the same lane, is often used to confirm the identity of spots. libretexts.org

Stationary Phase : Silica gel 60 F254 plates are commonly used, where the "F254" indicates the presence of a fluorescent indicator that allows for visualization of UV-active compounds under a UV lamp (254 nm). rsc.org

Mobile Phase (Eluent) : The choice of eluent is critical and is determined empirically to achieve good separation between the starting material, product, and any potential byproducts. A common starting point for N-aryl amides is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. orgchemboulder.com The ratio is adjusted to achieve an Rf value for the product that is typically between 0.3 and 0.5 for optimal resolution. chromtech.net.au

Visualization : Since aromatic compounds like the starting materials and the product are UV-active, they appear as dark spots on the fluorescent green background of the TLC plate under UV light. miamioh.edu Additionally, chemical stains such as potassium permanganate (KMnO₄) or ceric ammonium molybdate can be used for visualization, which react with the compounds to produce colored spots. rsc.orgreddit.com

The progress of the reaction is observed by the gradual disappearance of the starting material spot (e.g., 4-isopropylaniline) and the appearance of a new spot corresponding to the product, 2-Bromo-N-(4-isopropylphenyl)propanamide. The product, being an amide, is generally more polar than the starting amine and will thus have a different Rf value. The reaction is considered complete when the limiting reactant spot is no longer visible in the reaction mixture lane.

Hypothetical TLC Data for Synthesis Monitoring

| Compound | Role | Polarity | Expected Rf Value (3:1 Hexanes:Ethyl Acetate) |

| 4-Isopropylaniline | Starting Material | Medium | ~ 0.60 |

| 2-Bromopropanoyl bromide | Starting Material | High (reactive) | ~ 0.10 (or baseline/streaking) |

| 2-Bromo-N-(4-isopropylphenyl)propanamide | Product | Medium-High | ~ 0.45 |

Note: Rf values are illustrative and highly dependent on the exact TLC conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's chemical and physical properties. nih.govrigaku.com While a specific crystal structure for 2-Bromo-N-(4-isopropylphenyl)propanamide is not publicly available, analysis of closely related N-aryl amides provides a strong basis for understanding its likely solid-state conformation. nih.gov

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. wikipedia.org The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots with varying intensities. azolifesciences.comfiveable.me By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. wikipedia.org

Key Structural Insights from Analogous Compounds:

Studies on similar bromo-N-phenyl amides reveal common structural motifs. For example, the crystal structure of related compounds often shows that molecules are linked into chains or more complex networks via intermolecular hydrogen bonds, typically between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nih.gov The conformation of the N-H bond relative to the carbonyl group and the substituent on the side chain is a key feature determined by this analysis. nih.gov

Illustrative Crystallographic Data Table (Based on an Analogous Structure)

The following table presents the type of data obtained from a single-crystal X-ray diffraction experiment. The data is based on a representative N-aryl amide and illustrates the parameters used to define the crystal structure.

| Parameter | Description | Illustrative Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₂H₁₆BrNO |

| Formula Weight | The mass of one mole of the compound. | 270.17 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell edges. | a = 9.5 Å, b = 12.0 Å, c = 10.5 Å |

| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 105°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1159 ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.55 g/cm³ |

| Radiation | The type of X-ray source used. | Mo Kα (λ = 0.71073 Å) |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | ~ 0.05 |

Note: These values are hypothetical and serve to illustrate the data generated by X-ray crystallography.

Chiral Analysis Methods for Enantiomeric Purity Assessment

2-Bromo-N-(4-isopropylphenyl)propanamide possesses a chiral center at the carbon atom bearing the bromine atom in the propanamide moiety. This means the compound can exist as a pair of non-superimposable mirror images called enantiomers, typically designated as (R) and (S). As enantiomers often exhibit different biological activities, assessing the enantiomeric purity, or enantiomeric excess (% ee), of a sample is critical. eijppr.com

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for separating and quantifying enantiomers. heraldopenaccess.usyakhak.org

Principle of Chiral HPLC:

The separation relies on the differential interaction of the two enantiomers with the chiral stationary phase. openochem.org The CSP creates a chiral environment within the column. phenomenex.com As the racemic mixture passes through the column, one enantiomer forms a more stable, transient diastereomeric complex with the CSP than the other. openochem.org The enantiomer that interacts more strongly is retained longer in the column and therefore has a longer retention time, allowing for separation. phenomenex.com

Methodology and Key Parameters:

Chiral Stationary Phases (CSPs) : A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose or amylose) being particularly effective for a broad range of compounds, including amides. nih.govresearchgate.net

Mobile Phase : The mobile phase, typically a mixture of solvents like n-hexane and an alcohol (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomeric peaks. researchgate.net The composition of the mobile phase influences the retention times and the resolution of the separation.

Detection : A UV detector is commonly used, as the aromatic ring in 2-Bromo-N-(4-isopropylphenyl)propanamide absorbs UV light. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer.

Enantiomeric Excess (% ee) Calculation : The enantiomeric excess is calculated from the peak areas of the two enantiomers ((R) and (S)) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer's peak and Area₂ is the area of the minor enantiomer's peak. openochem.orgnih.gov

Hypothetical Chiral HPLC Data

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Peak Area (Enantiomer 1) | 97.5 |

| Peak Area (Enantiomer 2) | 2.5 |

| Calculated % ee | 95.0% |

Note: This data is illustrative and represents a typical output for a successful chiral separation, demonstrating a high enantiomeric purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-N-(4-isopropylphenyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of propanamide derivatives coupled with nucleophilic substitution at the aromatic ring. Key steps include controlling reaction temperature (e.g., 0–5°C for bromination to avoid side reactions) and using catalysts like DMF for amide bond formation. Purification via column chromatography with toluene/ethyl acetate (6:1) is effective for isolating high-purity products . Optimization requires monitoring reaction progress using thin-layer chromatography (TLC) and adjusting solvent polarity to enhance yield.

Q. How can spectroscopic techniques (NMR, FT-IR, HRMS) be applied to characterize 2-Bromo-N-(4-isopropylphenyl)propanamide?

- Methodological Answer :

- NMR : NMR identifies protons adjacent to the bromine atom (δ ~4.3 ppm for CHBr) and the isopropyl group (δ ~1.2–1.3 ppm for CH). NMR confirms the carbonyl carbon (δ ~170 ppm) and quaternary carbons.

- FT-IR : Key peaks include N–H stretching (~3300 cm), C=O (~1650 cm), and C–Br (~650 cm).

- HRMS : Exact mass calculation (e.g., [M+H]) verifies molecular formula and isotopic patterns for bromine .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the 3D structure of 2-Bromo-N-(4-isopropylphenyl)propanamide, and how do data collection parameters affect refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement, with parameters:

- Crystal System : Monoclinic (space group C2/c observed in similar brominated amides).

- Data Collection : High-resolution data (θ ≤ 25°) minimizes errors. Employ graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å) for accurate bond-length determination (C–Br ~1.93 Å). Refinement residuals (R-factor < 0.06) ensure reliability .

Q. How can researchers address contradictions in biological activity data for 2-Bromo-N-(4-isopropylphenyl)propanamide across enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or solvent effects (DMSO vs. aqueous buffers). Standardize protocols:

- Use <1% DMSO to avoid protein denaturation.

- Validate inhibition via dose-response curves (IC values) and compare with positive controls (e.g., known kinase inhibitors). Cross-validate using orthogonal methods like surface plasmon resonance (SPR) .

Q. What strategies mitigate challenges in chiral resolution of 2-Bromo-N-(4-isopropylphenyl)propanamide enantiomers?

- Methodological Answer : For enantiomers with axial chirality (due to the bromine atom), use:

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) mobile phase.

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to separate diastereomers .

Q. How do computational methods (DFT, molecular docking) enhance understanding of 2-Bromo-N-(4-isopropylphenyl)propanamide’s reactivity and target interactions?

- Methodological Answer :

- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., bromine as a leaving group).

- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Validate docking poses with molecular dynamics (MD) simulations (≥100 ns) .

Safety and Handling

Q. What safety protocols are critical when handling 2-Bromo-N-(4-isopropylphenyl)propanamide in the laboratory?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.